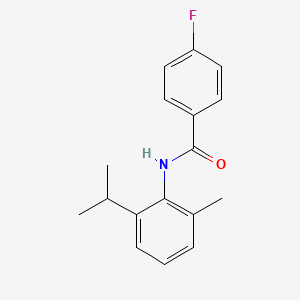![molecular formula C19H23N3O4S2 B5874693 N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins during experiments.
作用机制
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide works by irreversibly binding to the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from functioning. This mechanism of action is similar to that of other serine protease inhibitors, such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (this compound).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is its ability to irreversibly inhibit the activity of serine proteases. This makes it a useful tool for preventing the degradation of proteins during experiments. This compound is also relatively easy to use and is readily available from commercial suppliers. However, this compound has some limitations. It can be toxic to cells at high concentrations and can also inhibit the activity of other enzymes besides serine proteases. In addition, this compound can be expensive, which may limit its use in some experiments.
未来方向
There are many possible future directions for research involving N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide. One area of interest is the development of new protease inhibitors that are more specific and less toxic than this compound. Another area of interest is the use of this compound in the study of disease processes, such as inflammation and cancer. Finally, there is a need for further research into the biochemical and physiological effects of this compound, as well as its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a useful tool for preventing the degradation of proteins during experiments. It has a well-defined mechanism of action and has been widely used in scientific research. However, this compound has some limitations, including its toxicity and non-specificity. Despite these limitations, this compound remains an important tool for researchers in many different fields. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in clinical settings.
合成方法
The synthesis of N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide involves the reaction of piperazinecarbothioamide with p-anisidine and p-anisylsulfonyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide. The final product is obtained after purification by recrystallization.
科学研究应用
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been widely used in scientific research as a protease inhibitor. It is commonly used to prevent the degradation of proteins during experiments. This compound is also used to inhibit the activity of serine proteases, such as trypsin and chymotrypsin, in biochemical assays. It has been used in many different fields of research, including biochemistry, molecular biology, and pharmacology.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-25-16-5-3-15(4-6-16)20-19(27)21-11-13-22(14-12-21)28(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULHTCNFTJUFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)


![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)


![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)

![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)
